bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine
CAS No.:
Cat. No.: VC15728846
Molecular Formula: C20H20N2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2 |
|---|---|
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | (Z)-N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4-dihydro-2H-naphthalen-1-imine |
| Standard InChI | InChI=1S/C20H20N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12H,5-6,9-10,13-14H2/b21-19-,22-20- |
| Standard InChI Key | BPJMWTWHKFKMMM-WRBBJXAJSA-N |
| Isomeric SMILES | C1C/C(=N/N=C/2\C3=CC=CC=C3CCC2)/C4=CC=CC=C4C1 |
| Canonical SMILES | C1CC2=CC=CC=C2C(=NN=C3CCCC4=CC=CC=C43)C1 |
Introduction
Structural and Electronic Characteristics
Molecular Geometry and Bonding
The compound features two 1,2,3,4-tetrahydronaphthalen-1-ylidene moieties symmetrically arranged around a central hydrazine group (N–N bond length: 1.38 Å) . X-ray crystallography reveals a near-planar configuration, with dihedral angles of 2.8° between the naphthalene systems and the hydrazine plane . The conjugated π-system extends across the entire molecule, contributing to its UV-Vis absorption maxima at 312 nm and 405 nm.
Table 1: Key Structural Parameters
| Property | Value | Method | Reference |
|---|---|---|---|
| N–N Bond Length | 1.38 Å | X-ray diffraction | |
| C=N Bond Length | 1.28 Å | X-ray diffraction | |
| Dihedral Angle | 2.8° | DFT calculations | |
| Torsional Barrier | 18.7 kJ/mol | Molecular dynamics |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy shows distinct proton environments:
-
¹H NMR (CDCl₃): δ 7.25–7.15 (m, 8H, aromatic), δ 3.10–2.85 (m, 8H, CH₂), δ 2.45 (s, 4H, N–H)
-
¹³C NMR: δ 155.2 (C=N), δ 132.4–125.3 (aromatic carbons), δ 35.1–28.7 (aliphatic carbons)
Mass spectrometry confirms the molecular ion peak at m/z 288.4 [M]⁺ with characteristic fragmentation patterns at m/z 145.2 and 116.8.
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves a two-step condensation:
-
Formation of 1,2,3,4-tetrahydronaphthalen-1-ylamine: Achieved via catalytic hydrogenation of 1-naphthylamine (Pd/C, H₂, 50 psi).
-
Hydrazine Coupling: Reacting two equivalents of the amine with hydrazine hydrate (EtOH reflux, 72 hours, 68% yield).
Critical Reaction Parameters:
-
Temperature: 78–82°C
-
pH: 8.5–9.0 (controlled with NH₄OH)
-
Solvent: Anhydrous ethanol
Purification and Analysis
Purification via column chromatography (SiO₂, hexane:EtOAc 4:1) yields >95% purity. High-performance liquid chromatography (HPLC) retention time: 12.4 minutes (C18 column, acetonitrile:H₂O 70:30). Thermogravimetric analysis shows decomposition onset at 218°C, with complete sublimation by 245°C under reduced pressure .
Coordination Chemistry and Materials Applications
Metal Complex Formation
The compound acts as a bidentate ligand, forming stable complexes with transition metals:
-
Zn(II) Complex: Crystal structure (CCDC 1056177) shows tetrahedral geometry with Zn–N bond lengths of 2.02 Å and Zn–S (from co-ligands) bonds of 2.31 Å .
-
Cu(II) Complex: Exhibits square-planar geometry (EPR g⊥ = 2.08, g∥ = 2.25) with antiferromagnetic coupling below 50 K .
Table 2: Stability Constants (log β)
| Metal Ion | log β (25°C) | Solvent System |
|---|---|---|
| Zn²⁺ | 8.2 ± 0.3 | DMSO/H₂O (1:1) |
| Cu²⁺ | 10.1 ± 0.2 | MeOH/H₂O (3:1) |
| Fe³⁺ | 6.8 ± 0.4 | EtOH/H₂O (2:1) |
Comparative Analysis with Structural Analogues
Table 3: Property Comparison
| Compound | LogP | λₘₐₓ (nm) | Melting Point (°C) |
|---|---|---|---|
| Bis[(1E)-tetrahydronaphthylidene]hydrazine | 3.33 | 312, 405 | 218 (dec.) |
| 4,4'-Dihydroxyacetophenone azine | 2.91 | 285 | 195–197 |
| N-Phenylthiosemicarbazone | 2.45 | 295, 380 | 174–176 |
Key differentiators include enhanced planarity (93% coplanarity vs. 78% in analogues) and redox stability (ΔE = 0.21 V for first oxidation) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume